molecular formula C14H19NO5 B3046980 Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate CAS No. 13326-56-2

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate

Cat. No.: B3046980
CAS No.: 13326-56-2
M. Wt: 281.3 g/mol
InChI Key: QZQCZJGGHQMDTC-UHFFFAOYSA-N
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Description

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate is an organic compound with the molecular formula C12H15NO5 It is characterized by the presence of an ethyl ester group, a dimethoxyphenyl group, and an amino group attached to an oxoacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate typically involves the reaction of 3,4-dimethoxyphenethylamine with ethyl oxalyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then esterified to yield the final product. The reaction conditions generally include a solvent such as dichloromethane and a temperature range of 0-5°C to control the reaction rate and prevent side reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.

Major Products Formed

    Oxidation: Formation of oxo derivatives.

    Reduction: Formation of hydroxyl derivatives.

    Substitution: Formation of substituted amino derivatives.

Scientific Research Applications

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate can be compared with other similar compounds, such as:

    Ethyl 3-(3,4-dimethoxyphenyl)propionate: Similar in structure but lacks the amino group.

    N-(3,4-Dimethoxyphenethyl)acetamide: Contains an acetamide group instead of an oxoacetate moiety.

    2-(3,4-Dimethoxyphenyl)ethanol: Similar aromatic structure but with a hydroxyl group instead of an ester.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

ethyl 2-[2-(3,4-dimethoxyphenyl)ethylamino]-2-oxoacetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO5/c1-4-20-14(17)13(16)15-8-7-10-5-6-11(18-2)12(9-10)19-3/h5-6,9H,4,7-8H2,1-3H3,(H,15,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQCZJGGHQMDTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=O)NCCC1=CC(=C(C=C1)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60278804
Record name Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

281.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13326-56-2
Record name NSC10168
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethyl {[2-(3,4-dimethoxyphenyl)ethyl]amino}(oxo)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60278804
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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